3-Benzyl-1-methyl-1h-pyrazol-5(4h)-one

Neuroprotection SOD1 ALS

3-Benzyl-1-methyl-1H-pyrazol-5(4H)-one (CAS 77725-25-8) is a disubstituted pyrazol-5-one heterocycle with a C3-benzyl and an N1-methyl substituent, sharing the molecular formula C₁₁H₁₂N₂O (MW 188.23 g/mol) with its regioisomer 1-benzyl-3-methyl-1H-pyrazol-5(4H)-one (CAS 946-23-6). The compound belongs to the pyrazolone class, which has well-documented pharmacophoric requirements—most critically, the N2-H hydrogen bond donor capacity essential for biological activity in neuroprotection and related contexts.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
Cat. No. B13015244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-1-methyl-1h-pyrazol-5(4h)-one
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCN1C(=O)CC(=N1)CC2=CC=CC=C2
InChIInChI=1S/C11H12N2O/c1-13-11(14)8-10(12-13)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
InChIKeyGBFJBJMJPGDBFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-1-methyl-1H-pyrazol-5(4H)-one (CAS 77725-25-8): Procurement-Relevant Structural and Pharmacological Profile


3-Benzyl-1-methyl-1H-pyrazol-5(4H)-one (CAS 77725-25-8) is a disubstituted pyrazol-5-one heterocycle with a C3-benzyl and an N1-methyl substituent, sharing the molecular formula C₁₁H₁₂N₂O (MW 188.23 g/mol) with its regioisomer 1-benzyl-3-methyl-1H-pyrazol-5(4H)-one (CAS 946-23-6) . The compound belongs to the pyrazolone class, which has well-documented pharmacophoric requirements—most critically, the N2-H hydrogen bond donor capacity essential for biological activity in neuroprotection and related contexts [1]. Distinct from the 1-benzyl-3-methyl regioisomer, the C3-benzyl/N1-methyl arrangement positions the benzyl group on the carbon framework rather than on the lactam nitrogen, altering the compound's tautomeric equilibrium, hydrogen-bonding network, and metabolic vulnerability [1].

Why 3-Benzyl-1-methyl-1H-pyrazol-5(4H)-one Cannot Be Interchanged with Generic Pyrazolones


Pyrazolones bearing identical molecular formulae can exhibit profoundly different biological properties depending solely on substituent regiochemistry. The target compound's C3-benzyl/N1-methyl pattern contrasts with the N1-benzyl/C3-methyl arrangement of CAS 946-23-6; published SAR data demonstrate that N1-benzyl substitution (EC₅₀ = 0.13 μM) enhances neuroprotective potency approximately 5-fold over N1-methyl substitution (EC₅₀ = 0.67 μM) in a G93A-SOD1 cellular model, while N1,N2-dimethylation completely abolishes activity [1]. Furthermore, the N2-H hydrogen bond donor—present in the target compound's dominant tautomeric form—is a confirmed pharmacophoric requirement; its methylation or excision yields inactive compounds [1]. Consequently, indiscriminate substitution with a generic pyrazolone—even a regioisomer—risks compromised target engagement, altered metabolic stability, or outright inactivity in downstream applications [1][2].

Quantitative Differentiation Evidence for 3-Benzyl-1-methyl-1H-pyrazol-5(4H)-one Against Closest Analogs


Regioisomeric Potency Differential: N1-Benzyl vs N1-Methyl Pyrazolones in Neuroprotection

While direct head-to-head data for 3-benzyl-1-methyl-1H-pyrazol-5(4H)-one versus its regioisomer are not published, class-level SAR from close structural analogs provides a quantitative framework. In a G93A-SOD1-YFP PC12 cellular neuroprotection assay, the N1-benzyl pyrazolone (compound 5m; EC₅₀ = 0.13 μM) was approximately 5-fold more potent than the N1-methyl analogue (compound 5b; EC₅₀ = 0.67 μM), and equipotent with the N1-H lead compound 5a (EC₅₀ = 0.067 μM) [1]. Conversely, N1,N2-dimethylation (5c) produced an inactive compound [1]. The target compound bears an N1-methyl group—similar to 5b—but also possesses a C3-benzyl substituent that may partially recapitulate the hydrophobic pocket interactions achieved by N1-benzyl substitution in 5m [1].

Neuroprotection SOD1 ALS Structure-Activity Relationship

N2-H Pharmacophore Integrity: Structural Determinant of Pyrazolone Bioactivity

The N2-H hydrogen bond donor is a confirmed essential pharmacophoric element for pyrazolone bioactivity. In the G93A-SOD1 assay, replacement of the N2-H with a methyl group (compound 5c) or excision of the N2 position (lactone 9, cyclopentanone 13, isoxazolone 17, pyrrolidinone 22) produced compounds with EC₅₀ > 32 μM—a >475-fold loss relative to the lead compound 5a (EC₅₀ = 0.067 μM) [1]. The target compound, 3-benzyl-1-methyl-1H-pyrazol-5(4H)-one, retains the N2-H in its dominant tautomeric form, distinguishing it from N2-substituted or N2-excised analogs that are biologically inert [1].

Pharmacophore Hydrogen Bond Donor Tautomerism Medicinal Chemistry

Benzyl Substitution Position and Antihyperglycemic SAR: C4 vs C3 Benzyl Context

Although the target compound has not been directly profiled in metabolic disease models, published SAR for structurally related pyrazol-3-ones demonstrates that benzyl substitution position critically modulates biological activity. In the WAY-123783 series, C4-benzyl substitution combined with C5-trifluoromethyl yielded potent antihyperglycemic agents producing 16–30% reduction in plasma glucose at 2 mg/kg (po) in db/db mice, with the lead compound WAY-123783 showing ED₅₀ = 9.85 mg/kg [1]. Dialkylated regioisomers in this series showed 39–43% glucose reduction at 5 mg/kg and, critically, separation of the glucosuric effect from glucose-lowering activity [1]. The target compound's C3-benzyl substitution pattern is distinct from the C4-benzyl pattern of the WAY-123783 series, offering a differentiated vector for SAR exploration in metabolic indications [1].

Antihyperglycemic Metabolic Disease Pyrazolone SAR Renal Glucose Reabsorption

Commercial Purity and Source Differentiation: 3-Benzyl-1-methyl vs 1-Benzyl-3-methyl Pyrazolones

Commercial availability and purity specifications differ between the two regioisomers. 3-Benzyl-1-methyl-1H-pyrazol-5(4H)-one (CAS 77725-25-8) is listed by multiple suppliers at minimum purity specifications of 95–97% . The regioisomer 1-benzyl-3-methyl-1H-pyrazol-5(4H)-one (CAS 946-23-6) is also commercially available with comparable purity claims of 95–97% . However, the 3-benzyl-1-methyl regioisomer has fewer listed suppliers, and spectral characterization data (¹H NMR, FTIR, MS-GC) are available through SpectraBase (Compound ID: KJquCKzEqZY), enabling independent identity verification [1]. Procurement of the correct regioisomer requires rigorous analytical confirmation given the identical molecular formula and similar physical properties.

Chemical Procurement Purity Specification Regioisomer Identity Quality Control

Tautomeric Equilibrium and Its Implications for Reactivity and Target Engagement

Pyrazol-5-ones exist in multiple tautomeric forms (keto, enol, and lactim) whose equilibrium distribution is influenced by N1 and C3 substitution patterns. The target compound's IUPAC designation—5-benzyl-2-methyl-4H-pyrazol-3-one—reflects one dominant tautomeric representation, but the N1-methyl/C3-benzyl pattern shifts the tautomeric equilibrium differently than the N1-benzyl/C3-methyl pattern of the regioisomer [1]. Computational DFT studies on related 4-substituted pyrazolones have demonstrated that substituent identity and position alter the relative stability of keto and enol forms by 2–8 kcal/mol, affecting both the compound's hydrogen-bond donor/acceptor profile and its reactivity toward electrophilic substitution and cyclocondensation reactions [2]. This differential tautomerism has practical consequences for synthetic derivatization strategies and for predicting biological target engagement.

Tautomerism Keto-Enol Computational Chemistry Drug Design

Preferred Procurement and Research Application Scenarios for 3-Benzyl-1-methyl-1H-pyrazol-5(4H)-one


Neurodegenerative Disease Probe Development: Exploiting the C3-Benzyl Pyrazolone Scaffold

For ALS and protein-aggregation research programs, 3-benzyl-1-methyl-1H-pyrazol-5(4H)-one provides a pyrazolone scaffold that retains the critical N2-H pharmacophore essential for neuroprotective activity (EC₅₀ activity range: 0.067–0.67 μM in G93A-SOD1 models) while offering a C3-benzyl substitution pattern unexplored in published pyrazolone neuroprotection SAR [1]. The compound can serve as a starting point for derivatization at the C4 position, analogous to the substitution strategy successfully employed in antihyperglycemic pyrazolones [2], without perturbing the N2-H pharmacophore. Its distinct regioisomeric identity relative to the N1-benzyl series may provide novel intellectual property opportunities.

Kinase and Anti-Inflammatory Agent Intermediate: Structural Diversification via C4 Functionalization

The compound has been cited as a key intermediate for anti-inflammatory agents, CNS-active compounds, and kinase inhibitor design [1]. The activated C4 methylene position (adjacent to the carbonyl) provides a handle for Knoevenagel condensation with aldehydes to generate 4-arylidene derivatives, a well-established route to bioactive pyrazolones with anticancer, anti-inflammatory, and antimicrobial activities [2]. The C3-benzyl group provides aromatic π-stacking potential distinct from the N1-benzyl regiochemistry of CAS 946-23-6, which may influence target selectivity profiles.

Synthetic Methodology Development: Tautomer-Controlled Reactivity for Regioselective Derivatization

The differential tautomeric equilibrium of 3-benzyl-1-methyl-1H-pyrazol-5(4H)-one relative to its regioisomer (CAS 946-23-6) makes it a valuable model substrate for investigating tautomer-controlled reactivity in pyrazolone systems [1][2]. The N1-methyl group locks the N1 position against further alkylation, directing electrophilic attack to O3 or C4 positions with potentially different selectivity than the N1-benzyl regioisomer. This property is relevant for medicinal chemistry groups developing regioselective pyrazolone derivatization protocols.

Agrochemical Lead Discovery: Pyrazolone Scaffold with C3 Lipophilic Appendage

The pyrazolone core has precedent in agrochemical applications, including crop protection agents with improved environmental profiles [1]. The C3-benzyl substituent of the target compound provides a lipophilic aromatic group on the carbon skeleton rather than on the lactam nitrogen, which may influence environmental persistence, soil mobility, and target-site penetration differently than the N1-benzyl regioisomer. The N2-H pharmacophore, essential in biological contexts, may also be relevant for target engagement in agricultural pests or pathogens.

Quote Request

Request a Quote for 3-Benzyl-1-methyl-1h-pyrazol-5(4h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.